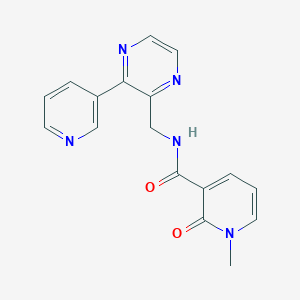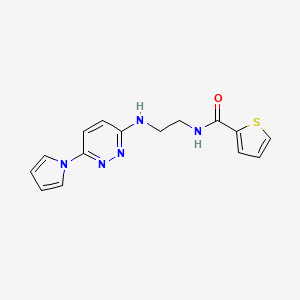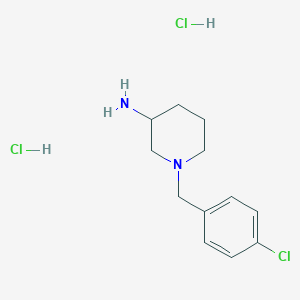![molecular formula C20H14F3N5O2 B2414521 3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-44-1](/img/structure/B2414521.png)
3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their stability and potential for a variety of applications, especially in the medicinal field .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. To eliminate the OCH2-related metabolic deficiency of a previously reported triazolotriazine, a series of CH2-/CF2-linked triazolotriazines were synthesized . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Molecular Structure Analysis
1,2,4-Triazole, the core structure of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The molecular formula of 1,2,4-Triazole is C2H3N3 .Chemical Reactions Analysis
The compound has shown potent anti-proliferative activities. It has IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in EBC-1 cancer cell line .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Researchers have identified specific derivatives of this compound as potent inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. For instance, the clinical candidate Savolitinib (Structure A) contains a heterocyclic nucleus similar to our compound of interest. These inhibitors hold potential for cancer therapy by targeting c-Met signaling pathways .
GABA A Modulation
Polymer Design
Researchers have incorporated these heterocycles into polymer structures for use in solar cells (Structure C). By integrating them into the polymer backbone, they enhance the material’s properties, such as light absorption and charge transport. This application highlights the versatility of our compound beyond traditional drug design .
Alzheimer’s Disease Research
Interestingly, 1,2,3-triazole-fused pyrazines and pyridazines have demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease (Structure D). While more research is needed, these compounds represent a potential avenue for developing novel therapeutics for neurodegenerative disorders .
Antitubercular Activity
Indole derivatives derived from pyridine and indole, structurally related to our compound, have been investigated for their in vitro antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Synthetic Methodology
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has evolved significantly. Researchers have explored various synthetic routes, including cyclization of heterocyclic diamines with nitrites or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. These methods contribute to the broader field of heterocyclic chemistry .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can inhibit parasitic growth . This suggests that this compound might interact with its targets in a way that inhibits their function, leading to a decrease in parasitic growth.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities , indicating that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its pharmacokinetic properties.
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-14-4-1-12(2-5-14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)13-3-6-15(22)16(23)11-13/h1-8,11H,9-10H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGFKHSIFVOEDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
![Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate](/img/structure/B2414446.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)
![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)




![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)